![molecular formula C5H5N5O B030438 5-Aza-7-Deazaguanin CAS No. 67410-64-4](/img/structure/B30438.png)
5-Aza-7-Deazaguanin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one derivatives has been explored through different methods. One approach involved the condensation of 2-amino-4-chloro-6-hydroxy-s-triazine with aminoacetaldehyde dimethyl acetal followed by ring annulation, leading to the formation of guanine analogues of this compound. This synthesis pathway highlights the flexibility and adaptability of the core structure for generating diverse derivatives with potential biological activities (Kim et al., 1978).
Molecular Structure Analysis
The molecular structure of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one derivatives has been determined through various spectroscopic methods, including X-ray diffraction. These studies reveal the compound's ability to exist in different tautomeric forms and its highly delocalized nature within the triazinobenzimidazole moiety, providing insights into its chemical reactivity and interaction with other molecules (Hranjec et al., 2012).
Chemical Reactions and Properties
The reactivity of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one has been explored through its involvement in multicomponent reactions, demonstrating its utility in synthesizing novel compounds. For instance, a one-pot, three-component synthesis method has been developed to create novel 2-alkyl-substituted derivatives, showcasing the compound's versatility as a building block in organic synthesis (Lim et al., 2018).
Physical Properties Analysis
The physical properties of 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one and its derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. While specific studies focused on these aspects are less common, the available synthesis and structural analysis provide a foundation for understanding these properties in relation to the compound's chemical structure.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects that influence the compound's applications. Studies have shown that the compound and its derivatives exhibit significant reactivity, making them suitable for a wide range of chemical transformations and applications in medicinal chemistry and materials science.
For more in-depth information and studies on 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one, including detailed synthesis procedures, molecular structure analysis, and its chemical and physical properties, the following references are recommended:
- Synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides (Kim et al., 1978)
- Synthesis, crystal structure determination, and antiproliferative activity of novel derivatives (Hranjec et al., 2012)
- One-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted derivatives (Lim et al., 2018).
Wissenschaftliche Forschungsanwendungen
Nucleobase der Hachimoji-DNA
5-Aza-7-Deazaguanin, auch bekannt als 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-on, wird als Nucleobase der Hachimoji-DNA verwendet, wo es mit 6-Amino-5-Nitropyridin-2-on paart .
RNA- und DNA-Basenpaar-Konstruktion
Die Änderung der Erkennungsfläche von this compound-Brückenkopf-Nucleosiden in Bezug auf Purin-Nucleoside ermöglicht die Konstruktion neuer Purin-Purin- oder Purin-Pyrimidin-Basenpaare in DNA und RNA .
Hemmung von RNA-Viren
Die this compound-Nucleoside-Analoga wurden in Zellkulturexperimenten zur Hemmung der Replikation einer Reihe von RNA-Viren, darunter BVDV, YFV und WNV, untersucht .
Kristallstruktur-Analyse
Die Röntgenstruktur von 7-Iod-5-Aza-7-Deazaguanosin, einem Derivat von this compound, wurde berichtet. Diese Struktur zeigt eine Anti-Konformation an der glycosylischen Bindung und eine N-Konformation (O40-endo) für die Ribose-Einheit, mit einer antiperiplanaren Orientierung der 50-Hydroxygruppe .
Zelluläre Stressresistenz
Deazaguanin-Modifikationen, darunter this compound, tragen zur zellulären Stressresistenz bei und modulieren direkt die Anpassungsfähigkeit lebender Organismen .
Selbst-Nichtselbst-Diskriminationsmechanismen
Deazaguanin-Modifikationen spielen eine Rolle bei Selbst-Nichtselbst-Diskriminationsmechanismen, die für die Immunantwort von Organismen entscheidend sind .
Verteidigungsmechanismen gegen Wirtsevasion
Deazaguanin-Modifikationen sind an Verteidigungsmechanismen gegen Wirtsevasion beteiligt, die von Krankheitserregern eingesetzt werden, um dem Immunsystem des Wirts zu entgehen .
Translationseffizienz und Codon-Anticodon-Wechselwirkungen
Deazaguanin-Modifikationen, darunter this compound, spielen vielschichtige Rollen in der Molekularbiologie von DNA und tRNA und prägen vielfältige, aber wesentliche biologische Prozesse, darunter die nuancierte Feinabstimmung der Translationseffizienz und die komplizierte Modulation von Codon-Anticodon-Wechselwirkungen .
Wirkmechanismus
5-Aza-7-deazaguanine, also known as 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one or 662ZVV7ADX, is a 5-Aza-7-deazapurine base that is an isomer of guanine . This compound has a unique mechanism of action, which we will explore in detail below.
Target of Action
The primary target of 5-Aza-7-deazaguanine is the hachimoji DNA , where it serves as a nucleobase . It pairs with 6-Amino-5-nitropyridin-2-one within this DNA structure .
Mode of Action
5-Aza-7-deazaguanine interacts with its targets through hydrogen bonding . This interaction results in changes to the nucleobase recognition pattern, making it valuable for the construction of homo purine DNA and silver-mediated base pairs .
Biochemical Pathways
The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . The DpdA inserts preQ0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ0-modified DNA to ADG-modified DNA .
Pharmacokinetics
The iodinated nucleoside shows an anti conformation at the glycosylic bond and an N conformation (O40-endo) for the ribose moiety, with an antiperiplanar orientation of the 50-hydroxy group .
Result of Action
The result of 5-Aza-7-deazaguanine’s action is the creation of a unique DNA structure. The compound’s ability to form hydrogen bonds with 6-Amino-5-nitropyridin-2-one allows it to serve as a nucleobase in hachimoji DNA . This results in changes to the nucleobase recognition pattern, which can be used to construct homo purine DNA and silver-mediated base pairs .
Eigenschaften
IUPAC Name |
2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTJOICDZAFYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)NC(=NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541537 | |
Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67410-64-4 | |
Record name | 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67410-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aza-7-deazaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AZA-7-DEAZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Unlike canonical Watson-Crick base pairing, 5-aza-7-deazaguanine exhibits a unique ability to form stable "purine-purine" base pairs. This unusual pairing primarily occurs with either guanine or isoguanine. [, , ] The impact on DNA structure is significant, often leading to the formation of parallel-stranded DNA, a departure from the typical antiparallel orientation. [, , ] This shift in DNA architecture can influence stability and potentially affect interactions with DNA-binding proteins.
A: The molecular formula of 5-aza-7-deazaguanine is C5H5N7O, and its molecular weight is 175.15 g/mol. While spectroscopic data is spread across various publications, a 2019 study by Krul et al. [] provides a detailed spectroscopic analysis, including UV-Vis absorption and fluorescence emission spectra, offering insights into its photophysical properties.
A: The specific arrangement of hydrogen bond donors and acceptors in 5-aza-7-deazaguanine differentiates it from natural purines. This unique arrangement allows it to form stable hydrogen bonds with other purine bases like guanine and isoguanine. Research suggests that the position of functional groups on the 5-aza-7-deazaguanine molecule, especially at position 7, significantly influences the stability of these non-canonical base pairs. [] For instance, bulky substituents at position 7 can hinder base pair formation. []
A: The impact of 5-aza-7-deazaguanine on DNA stability depends on various factors, including the sequence context, the presence of metal ions, and the anomeric configuration of the incorporated nucleoside. Studies indicate that while single incorporations might slightly decrease duplex stability, consecutive 5-aza-7-deazaguanine-isoguanine base pairs can lead to substantial stepwise stabilization. [] Interestingly, silver ions can further stabilize duplexes containing 5-aza-7-deazaguanine-cytosine base pairs. [] This highlights the potential of this modified base for designing metal-mediated DNA structures.
A: Indeed, the unique properties of 5-aza-7-deazaguanine have sparked interest in diverse fields. Research indicates its potential as a substrate for the enzymatic synthesis of modified nucleosides. For example, it has been used in the chemoenzymatic synthesis of clofarabine, a nucleoside analogue with anticancer activity. [] Additionally, the ability to introduce functional groups, like ethynyl or octadiynyl chains, at specific positions on the 5-aza-7-deazaguanine molecule makes it attractive for developing bioconjugation strategies and constructing functional nanomaterials. [, ]
A: Despite its potential, several challenges need to be addressed. One challenge is the synthesis and purification of 5-aza-7-deazaguanine nucleosides, which can be complex, requiring multiple steps and specialized techniques to achieve high purity. [, ] Another challenge relates to the stability of 5-aza-7-deazaguanine. While relatively stable under physiological conditions, its photostability appears to be lower compared to natural guanine. [] This aspect needs further investigation, particularly for applications involving exposure to UV light. Addressing these challenges will be crucial for fully realizing the potential of this intriguing molecule.
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